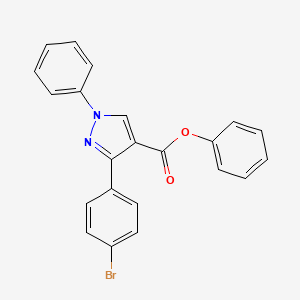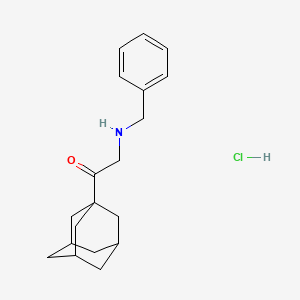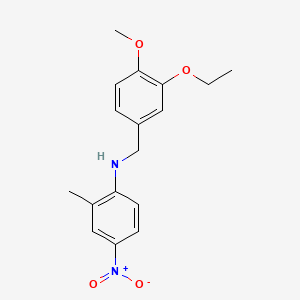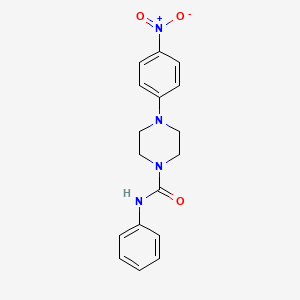![molecular formula C16H23NO4 B4890544 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. ODQ has been widely used as a research tool to study the NO-cGMP signaling pathway and its role in various biological systems.
Mechanism of Action
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione inhibits sGC by binding to the heme group of the enzyme, which is essential for its activity. This binding prevents the activation of sGC by NO, leading to a decrease in cGMP levels and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In smooth muscle cells, this compound inhibits the relaxation of the cells in response to NO, leading to vasoconstriction and increased blood pressure. In platelets, this compound blocks the antiplatelet effects of NO donors, leading to increased platelet aggregation and clotting. In neuronal cells, this compound has been shown to modulate synaptic plasticity and long-term potentiation.
Advantages and Limitations for Lab Experiments
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages as a research tool, including its high potency and selectivity for sGC, its ability to inhibit the NO-cGMP signaling pathway in a reversible manner, and its relatively low toxicity. However, this compound also has some limitations, such as its potential off-target effects on other heme-containing enzymes, its poor solubility in aqueous solutions, and its instability in the presence of light and air.
Future Directions
There are several future directions for research on 4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and the NO-cGMP signaling pathway. One area of interest is the development of new and more potent sGC inhibitors that can be used to study the role of this pathway in various biological systems. Another area of interest is the investigation of the effects of NO-cGMP signaling on cancer cells and the potential use of sGC inhibitors as anticancer agents. Finally, the development of new methods for the delivery of sGC inhibitors to specific tissues and organs could lead to new therapies for cardiovascular and neurological diseases.
Synthesis Methods
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized using several methods, including the reaction of 3,5-dioxocyclohexene-1,2-dicarboxylic acid with 4-(octyloxy)aniline in the presence of acetic anhydride and triethylamine, or the reaction of 4-(octyloxy)aniline with 3,5-dioxocyclohexene-1,2-dicarboxylic acid diethyl ester in the presence of triethylamine and acetic anhydride. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively used as a research tool to investigate the role of the NO-cGMP signaling pathway in various biological processes. It has been shown to inhibit the relaxation of smooth muscle cells in response to NO and to block the antiplatelet effects of NO donors. This compound has also been used to study the effects of NO-cGMP signaling on neuronal signaling and synaptic plasticity.
properties
IUPAC Name |
2-octoxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-10-20-17-15(18)13-11-8-9-12(21-11)14(13)16(17)19/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDVXUAAUVKRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C(=O)C2C3C=CC(C2C1=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)


![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)

![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)